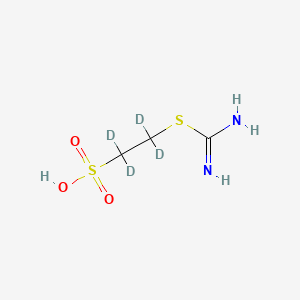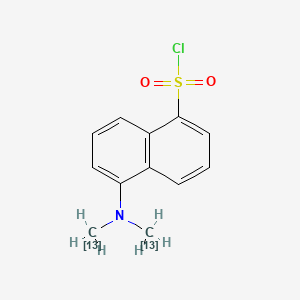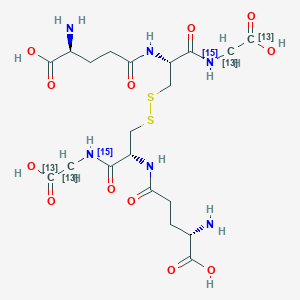
Glutathione Disulfide-13C4,15N2 Ammonium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutathione Oxidized-13C4,15N2 is a labeled form of oxidized glutathione, where four carbon atoms and two nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research to study various biochemical processes, particularly those involving oxidative stress and redox reactions. The labeled isotopes allow for precise tracking and quantification in metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
Glutathione Oxidized-13C4,15N2 is synthesized by first preparing labeled glutathione (GSH) with carbon-13 and nitrogen-15 isotopes. The labeled GSH is then oxidized to form the disulfide bond, resulting in Glutathione Oxidized-13C4,15N2. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or diamide under controlled conditions to ensure complete conversion without degrading the compound .
Industrial Production Methods
Industrial production of Glutathione Oxidized-13C4,15N2 involves large-scale synthesis of labeled amino acids, which are then used to produce labeled glutathione. The oxidation step is carefully monitored to maintain high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure it meets the required specifications for research use .
化学反应分析
Types of Reactions
Glutathione Oxidized-13C4,15N2 primarily undergoes redox reactions. It can be reduced back to its reduced form (GSH) by glutathione reductase in the presence of NADPH. This redox cycling is crucial for maintaining cellular redox homeostasis .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), diamide.
Reduction: Glutathione reductase, NADPH.
Major Products
Reduction: Reduced glutathione (GSH).
Oxidation: No further oxidation products as it is already in its oxidized form.
科学研究应用
Glutathione Oxidized-13C4,15N2 is extensively used in various fields of scientific research:
Chemistry: Used as a tracer in metabolic studies to understand redox reactions and oxidative stress mechanisms.
Biology: Helps in studying the role of glutathione in cellular processes, including detoxification and antioxidant defense.
Medicine: Used in research related to diseases involving oxidative stress, such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Industry: Employed in the development of pharmaceuticals and nutraceuticals, particularly those targeting oxidative stress and redox balance
作用机制
Glutathione Oxidized-13C4,15N2 exerts its effects through its role in redox reactions. It participates in the detoxification of reactive oxygen species (ROS) by acting as a substrate for glutathione peroxidase, which reduces hydrogen peroxide to water. The oxidized form (GSSG) is then reduced back to GSH by glutathione reductase, maintaining the redox balance within cells. This cycling is crucial for protecting cells from oxidative damage and maintaining cellular homeostasis .
相似化合物的比较
Similar Compounds
Glutathione (GSH): The reduced form of glutathione, which is the active form involved in detoxification and antioxidant defense.
Glutathione Disulfide (GSSG): The oxidized form of glutathione without isotopic labeling.
Glutathione-S-transferase (GST): Enzymes that use GSH to detoxify harmful compounds.
Uniqueness
Glutathione Oxidized-13C4,15N2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. This makes it a valuable tool for studying metabolic pathways and redox reactions in detail, providing insights that are not possible with non-labeled compounds .
属性
分子式 |
C20H32N6O12S2 |
|---|---|
分子量 |
618.6 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(hydroxycarbonyl(113C)methyl(15N)amino)-3-oxopropyl]disulfanyl]-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1/i5+1,6+1,15+1,16+1,23+1,24+1 |
InChI 键 |
YPZRWBKMTBYPTK-IXOPVCMUSA-N |
手性 SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)[15NH][13CH2][13C](=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N |
规范 SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


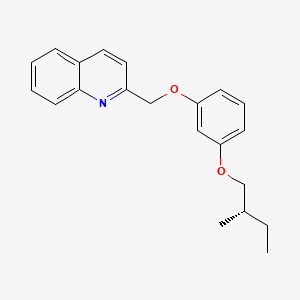
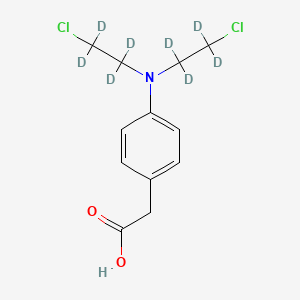

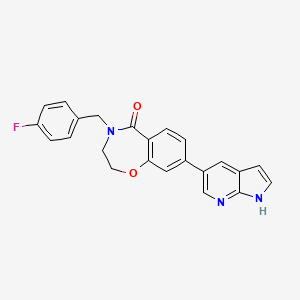
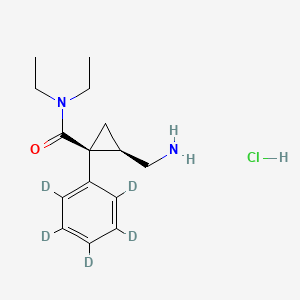
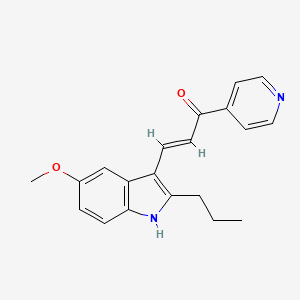
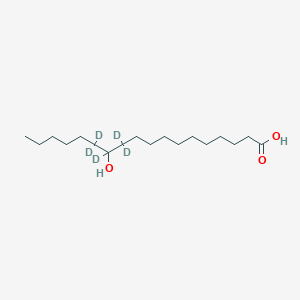
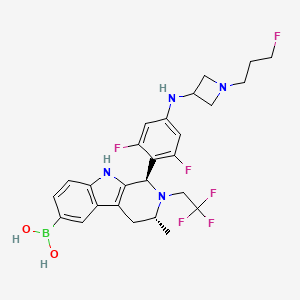
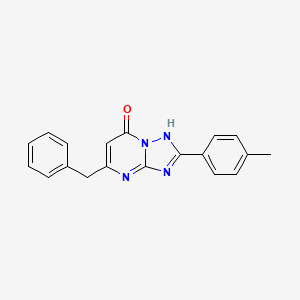
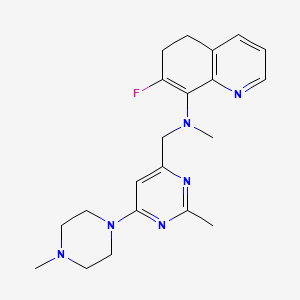
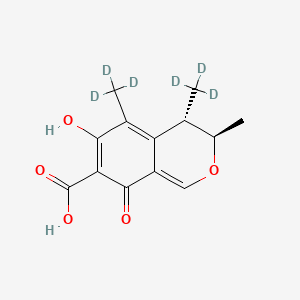
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
